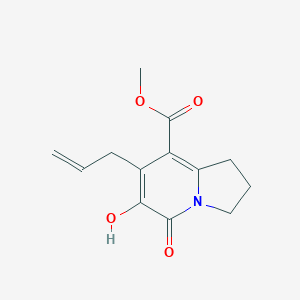
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate: is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate typically involves a multi-step process. One common method starts with the preparation of methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate. This intermediate is then etherified with different allyl halides, followed by a thermal Claisen rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group .
Biological Activity
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Biological Activities
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study indicated that derivatives of tetrahydroindolizines possess significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be in the range of 0.5 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, analogs of tetrahydroindolizines have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM. A specific study reported that modifications at the hydroxyl group significantly influenced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug design .
3. Molluscicidal Activity
The molluscicidal properties of related compounds have been documented, indicating the potential for use in controlling pest populations in agricultural settings. The lethality against Lymnaea stagnalis was assessed with LC50 values around 10 µg/mL, showcasing promising applications in pest management .
Table 1: Biological Activity Summary
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The study concluded that the presence of hydroxyl groups at specific positions on the indolizine core significantly enhanced cytotoxicity against breast cancer cells (MCF7), with an observed IC50 value of approximately 6.8 µM for one derivative .
Case Study 2: Molluscicidal Potential
A field study was conducted to evaluate the effectiveness of methyl 7-allyl-6-hydroxy derivatives on mollusks in freshwater environments. The compound demonstrated significant lethality towards Lymnaea stagnalis, indicating its potential as a biocontrol agent in aquatic ecosystems .
Properties
CAS No. |
866393-51-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 6-hydroxy-5-oxo-7-prop-2-enyl-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-5-8-10(13(17)18-2)9-6-4-7-14(9)12(16)11(8)15/h3,15H,1,4-7H2,2H3 |
InChI Key |
DCGQXJIJZYGQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















